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Compound of Interest

Compound Name: A83586C

Cat. No.: B1664753 Get Quote

A note to the reader: Initial research indicates that A83586C is not a P2X7 receptor antagonist.

This document provides detailed information on the known biological activities of A83586C,

primarily as an antitumor and antibiotic agent, and presents relevant in vitro assay protocols.

For the benefit of researchers interested in the P2X7 receptor, a separate section details the

established in vitro assays and protocols for well-characterized P2X7 antagonists.

Section 1: A83586C - A Depsipeptide with Antitumor
and Antibiotic Properties
A83586C is a cyclic hexadepsipeptide antibiotic with potent activity against Gram-positive

bacteria[1]. More recent research has highlighted its significant antitumor properties, which are

attributed to its ability to inhibit critical cancer-related signaling pathways[2].

Mechanism of Action
A83586C exerts its antitumor effects through at least two distinct mechanisms:

Inhibition of Wnt/β-catenin Signaling: A83586C and its analogs have been shown to be

potent inhibitors of β-catenin/TCF4 signaling[2]. This pathway is aberrantly activated in many

cancers, particularly colorectal cancer, leading to the transcription of genes that promote cell

proliferation and survival.

Modulation of E2F-mediated Transcription: The compound also inhibits E2F-mediated

transcription by downregulating the expression of E2F1 and inducing the dephosphorylation
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of the hyperphosphorylated retinoblastoma protein (pRb)[2]. The E2F family of transcription

factors plays a crucial role in cell cycle progression.

Quantitative Data Summary
The following table summarizes the available quantitative data for A83586C's in vitro activity.

Compound Cell Line Assay Type IC50 Value Reference

A83586C analog
HCT116 (Colon

Cancer)
Cytotoxicity 22.4 µM [3]

A83586C analog
HT-29 (Colon

Cancer)
Cell Viability ~10-20 µg/mL [4]

Experimental Protocols for A83586C
This protocol is designed to determine the cytotoxic effects of A83586C on cancer cell lines.

Materials:

Cancer cell line (e.g., HCT116, SW480)

Complete culture medium (e.g., McCoy's 5A for HCT116)

A83586C stock solution (dissolved in a suitable solvent like DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

96-well plates

Microplate reader

Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified

atmosphere with 5% CO2 to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of A83586C in culture medium. Remove the

medium from the wells and add 100 µL of the A83586C dilutions. Include a vehicle control

(medium with the same concentration of the solvent used for the stock solution).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at

37°C and 5% CO2.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution

to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be

determined by plotting a dose-response curve.

This protocol measures the inhibitory effect of A83586C on the Wnt/β-catenin signaling

pathway.

Materials:

Cancer cell line with active Wnt signaling (e.g., SW480)

TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites upstream

of a luciferase gene; FOPFlash is a negative control with mutated binding sites)

Transfection reagent

A83586C stock solution

Luciferase assay system
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Luminometer

Procedure:

Cell Seeding and Transfection: Seed SW480 cells in a 24-well plate. After 24 hours, co-

transfect the cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase

plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing various concentrations of A83586C or a vehicle control.

Incubation: Incubate the cells for 24-48 hours.

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase

activities using a dual-luciferase reporter assay system according to the manufacturer's

instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The

inhibitory effect of A83586C is determined by the reduction in normalized luciferase activity

in TOPFlash-transfected cells compared to the vehicle control.

This protocol determines the minimum inhibitory concentration (MIC) of A83586C against

Gram-positive bacteria.

Materials:

Gram-positive bacterial strain (e.g., Staphylococcus aureus)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

A83586C stock solution

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:
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Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in

each well.

Serial Dilution: Prepare two-fold serial dilutions of A83586C in CAMHB directly in the 96-well

plate.

Inoculation: Add the standardized bacterial inoculum to each well containing the serially

diluted A83586C. Include a positive control (bacteria without compound) and a negative

control (broth only).

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of A83586C that completely inhibits

visible bacterial growth.

Visualizations for A83586C's Mechanism of Action
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Caption: A83586C inhibits the Wnt/β-catenin signaling pathway.
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Caption: A83586C inhibits E2F-mediated transcription.

Section 2: In Vitro Assays for P2X7 Receptor
Antagonists
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of

extracellular ATP. Its activation is implicated in various physiological and pathological

processes, including inflammation and cell death. The following section details standard in vitro

assays to characterize P2X7 receptor antagonists.

Quantitative Data Summary for Representative P2X7
Antagonists
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Antagonist Species Assay Type IC50 Value Reference

A-740003 Human
P2X7

antagonism
40 nM [5][6][7][8][9]

Rat
P2X7

antagonism
18 nM [5][6][7][8][9]

Human (THP-1) IL-1β release 156 nM [5][8][9]

Human (THP-1) Pore formation 92 nM [5][8][9]

AZ10606120 Human/Rat
P2X7

antagonism
~10 nM [10][11]

Human (U251) Cell Proliferation 17 µM [12]

Brilliant Blue G Human
P2X7

antagonism
200-265 nM [1][3][13][14]

Rat
P2X7

antagonism
10.1 nM [1][3][15][13][14]

Experimental Protocols for P2X7 Antagonists
This assay measures the ability of an antagonist to block ATP-induced calcium influx through

the P2X7 receptor.

Materials:

Cells expressing P2X7 receptor (e.g., HEK293-P2X7, THP-1 monocytes)

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

P2X7 agonist (e.g., ATP or BzATP)

Test antagonist

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
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Fluorescence microplate reader or fluorescence microscope with ratiometric imaging

capabilities

Procedure:

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

Dye Loading: Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60

minutes at 37°C.

Washing: Wash the cells with assay buffer to remove extracellular dye.

Antagonist Incubation: Add the test antagonist at various concentrations and incubate for 15-

30 minutes.

Baseline Fluorescence Measurement: Measure the baseline fluorescence (for Fura-2, at

excitation wavelengths of 340 nm and 380 nm, and emission at 510 nm).

Agonist Stimulation: Add a P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) and

immediately begin measuring the fluorescence change over time.

Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2) or the

change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium

concentration. The inhibitory effect of the antagonist is calculated by comparing the agonist-

induced calcium response in the presence and absence of the antagonist.

This assay assesses the antagonist's ability to inhibit the formation of the large pore associated

with P2X7 receptor activation.

Materials:

Cells expressing P2X7 receptor

YO-PRO-1 iodide solution (a fluorescent dye that enters cells through large pores)

P2X7 agonist (e.g., ATP or BzATP)

Test antagonist
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Assay buffer

Fluorescence microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate.

Antagonist Incubation: Pre-incubate the cells with various concentrations of the test

antagonist for 15-30 minutes.

Assay Cocktail Addition: Add a solution containing the P2X7 agonist and YO-PRO-1 (final

concentration ~1-5 µM) to the wells.

Fluorescence Measurement: Immediately measure the increase in fluorescence (excitation

~491 nm, emission ~509 nm) over time.

Data Analysis: The rate of YO-PRO-1 uptake is proportional to the fluorescence increase.

The inhibitory effect of the antagonist is determined by the reduction in the rate of dye uptake

compared to the control (agonist alone).

This functional assay measures the downstream consequence of P2X7 receptor activation in

immune cells, the release of the pro-inflammatory cytokine IL-1β.

Materials:

Immune cells (e.g., THP-1 monocytes differentiated into macrophages, or primary human

monocytes)

LPS (Lipopolysaccharide) for priming

P2X7 agonist (e.g., ATP)

Test antagonist

Human IL-1β ELISA kit

Procedure:
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Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the expression

of pro-IL-1β.

Antagonist Incubation: Pre-incubate the primed cells with the test antagonist for 30-60

minutes.

P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60

minutes.

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

ELISA: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA

kit according to the manufacturer's instructions.

Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in ATP-

induced IL-1β release compared to the control.

Visualizations for P2X7 Receptor Signaling and Assay
Workflow
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Caption: P2X7 receptor signaling pathway and points of antagonism.
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Assay-Specific Steps

Seed P2X7-expressing cells
in 96-well plate

Incubate with
P2X7 antagonist

Calcium Assay:
1. Load with Ca²⁺ dye

2. Add ATP/BzATP

Pore Formation Assay:
Add ATP/BzATP + YO-PRO-1

IL-1β Release Assay:
1. Prime with LPS

2. Add ATP

Measure endpoint:
- Fluorescence (Ca²⁺, YO-PRO-1)

- ELISA (IL-1β)

Data Analysis:
Determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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